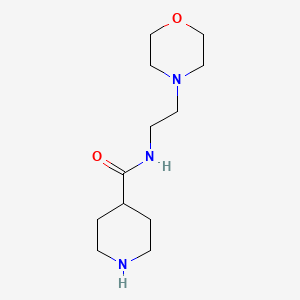

Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide , reflecting its structural hierarchy. The parent chain, piperidine-4-carboxylic acid, is substituted at the carboxamide nitrogen by a 2-(morpholin-4-yl)ethyl group. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, is numbered such that the oxygen occupies the 1-position, and the nitrogen is at the 4-position.

Isomeric possibilities are limited due to the fixed substitution patterns:

- Positional isomerism : The carboxamide group is exclusively at the 4-position of piperidine, and the morpholine moiety is tethered via an ethyl spacer.

- Stereoisomerism : While the piperidine and morpholine rings can adopt chair or twist-boat conformations, no chiral centers exist in the base structure, precluding enantiomerism.

Table 1: Key Nomenclature and Structural Data

| Property | Value |

|---|---|

| IUPAC Name | N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |

| Molecular Formula | $$ \text{C}{12}\text{H}{23}\text{N}3\text{O}2 $$ |

| Molecular Weight | 241.33 g/mol |

| Canonical SMILES | C1CNCCC1C(=O)NCCN2CCOCC2 |

| Hydrogen Bond Acceptors | 5 (3 N, 2 O) |

| Hydrogen Bond Donors | 1 (amide NH) |

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h11,13H,1-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZAPDLORSPREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide typically involves the reaction of piperidine-4-carboxylic acid with 2-morpholin-4-yl-ethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and purification systems. The use of high-pressure reactors and efficient mixing systems can enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that piperidine derivatives, including Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide, exhibit promising antimicrobial properties. Specifically, studies indicate that these compounds can effectively target DNA gyrase in Mycobacterium abscessus, a pathogen responsible for difficult-to-treat lung diseases. The compound demonstrated bactericidal activity and inhibited biofilm formation, suggesting its potential as a treatment for nontuberculous mycobacterial infections .

1.2 Antimalarial Properties

Another area of interest is the compound's role in antimalarial therapy. It has been noted that piperidine derivatives can modulate metabolic pathways, particularly through interactions with peroxisome proliferator-activated receptors (PPARs). This suggests a mechanism by which these compounds might influence malaria pathogenesis.

Structure-Activity Relationship Studies

2.1 Comparative Analysis of Piperidine Derivatives

To understand the potential of this compound, it is essential to compare its structure and activity with other related compounds. The following table summarizes key features and unique properties of various piperidine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Piperidine-4-carboxylic acid | Carboxylic acid at position 4 | Potential dual PPAR agonist |

| 4-Aminopiperidine-4-carboxylic acid | Amino group at position 4 | Useful in peptide synthesis |

| N-Boc-piperidine-4-carboxylic acid | Protected amine group | Enhanced stability for synthetic applications |

| Dehydropiperidine carboxylic acids | Unsaturation in the ring | Exhibits different reactivity patterns |

This compound stands out due to its combination of an amide linkage and a morpholine substituent, potentially enhancing solubility and bioavailability compared to other derivatives.

Pharmacokinetics and Selectivity

3.1 In Vivo Studies

Pharmacokinetic evaluations have revealed that this compound exhibits favorable absorption characteristics in animal models. For instance, studies have reported a half-life of approximately 4 hours in rats following intravenous administration, with an oral bioavailability of around 77% . Such properties are critical for developing effective therapeutic agents.

3.2 Receptor Selectivity

The compound has also shown high selectivity for certain receptors, such as the adenosine A2A receptor, with a selectivity index exceeding 4000-fold over the A1 receptor. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine Carboxamide Cores

a) PF-06683324

- Structure : Features a fluorinated piperidine core with a trifluoromethoxy-phenylacetyl group and an imidazole substituent.

- Molecular Formula : C₂₄H₂₃F₄N₅O₄

- Molecular Weight : 521.46 g/mol

b) 1-[2-(Morpholin-4-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

- Structure: Incorporates a thienopyrimidine aromatic system linked to the piperidine carboxamide.

- Molecular Formula : C₂₃H₂₇N₅O₂S

- Molecular Weight : 437.6 g/mol

c) N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide

Derivatives with Modified Functional Groups

a) 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Replaces the amide group with an ethoxycarbonyl ester.

- Molecular Formula: C₉H₁₅NO₄

- Key Differences: The ester group increases hydrophobicity (Log S = -2.3) and reduces hydrogen-bond donor capacity (0 vs. 1 in the target compound), impacting solubility and pharmacokinetics .

b) Piperidine-4-sulfonic Acid (2-Methoxy-ethyl)-methyl-amide

- Structure : Substitutes the carboxamide with a sulfonamide group.

- Molecular Formula: Not explicitly provided, but sulfonic acid derivatives typically exhibit higher acidity and polarity compared to carboxamides .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Biological Activity

Piperidine derivatives, including Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article will explore the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carboxylic acid and a morpholine moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of various enzymes and receptors.

Biological Activity Overview

-

Enzyme Inhibition :

- Piperidine derivatives have been studied for their inhibitory effects on enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. For instance, compounds similar to Piperidine-4-carboxylic acid showed high selectivity and potency against DPP-IV, with IC50 values in the low nanomolar range .

- Additionally, some piperidine derivatives exhibit inhibitory activity against protein kinases, particularly Protein Kinase B (Akt), which is involved in various cellular processes including metabolism, proliferation, and survival .

- Neuropharmacological Effects :

-

Antidiabetic Properties :

- Recent studies have highlighted the antidiabetic potential of piperidine-based compounds. For example, certain analogs have been shown to act as positive allosteric modulators of glucagon-like peptide-1 receptors (GLP-1R), enhancing insulin secretion and improving glucose homeostasis in diabetic models .

Structure-Activity Relationships (SAR)

The biological activity of Piperidine-4-carboxylic acid derivatives is significantly influenced by their structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Morpholine Substitution | Enhances solubility and receptor binding |

| Amide Group | Increases enzyme inhibition potency |

| Alkyl Chain Length | Affects lipophilicity and bioavailability |

Research indicates that modifications to the piperidine ring or the introduction of additional functional groups can lead to improved selectivity and potency against targeted enzymes .

Case Studies

- DPP-IV Inhibitors :

- Anticancer Activity :

- Neuroprotective Effects :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide?

- Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide-based reagents (e.g., PyBOP or isobutyl chloroformate) in the presence of tertiary amines (e.g., triethylamine or NMM). For example, piperidine-4-carboxylic acid derivatives are activated with isobutyl chloroformate in chloroform under an inert atmosphere (argon), followed by reaction with the amine component (e.g., 2-morpholin-4-yl-ethylamine) . Deprotection steps, such as TFA-mediated removal of Boc or Fmoc groups, may be required depending on the synthetic strategy .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Multidimensional spectroscopic and chromatographic methods are critical:

- ¹H/¹³C NMR : To confirm the amide bond formation and substituent positioning (e.g., δ ~7.5–8.5 ppm for aromatic protons in related hydrazone derivatives) .

- LCMS/HRMS : For molecular weight verification and purity assessment.

- HPLC : Reverse-phase C18 columns with gradient elution (e.g., 20%→80% acetonitrile/water) are used to monitor purity post-synthesis .

Q. How can researchers ensure efficient purification of this compound?

- Methodological Answer : Post-synthesis purification often involves column chromatography (silica gel, eluting with DCM:MeOH gradients) or recrystallization. For peptides and amides, preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier is effective .

Advanced Research Questions

Q. What strategies optimize coupling efficiency during amide bond formation in piperidine-4-carboxylic acid derivatives?

- Methodological Answer :

- Coupling Reagents : Use PyBOP or HATU for sterically hindered amines, as these reagents reduce racemization .

- Stoichiometry : Maintain a 1:1.2 molar ratio (acid:amine) to drive the reaction to completion.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility, while additives like HOAt improve activation .

- Reaction Monitoring : Track progress via TLC or in situ IR spectroscopy for carbonyl disappearance .

Q. How can computational docking studies predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Identify bacterial enzymes (e.g., DNA gyrase) or receptors as docking targets.

- Software : AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions. Validate docking poses using native ligand references .

- Limitations : Software variability (e.g., scoring function differences) requires cross-validation with in vitro assays like MIC determination or disc diffusion .

Q. What green chemistry approaches are applicable to synthesize this compound?

- Methodological Answer :

- Solvent-Free Conditions : Use Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (Fe3O4-PPCA) as a recyclable catalyst for one-pot reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption for amide coupling.

- Biocatalysis : Enzymatic amidation (e.g., lipases) under aqueous conditions minimizes waste .

Q. How do researchers resolve contradictions in biological activity data for structurally similar compounds?

- Methodological Answer :

- Dose-Response Analysis : Perform MIC assays across a concentration gradient (e.g., 0.5–128 µg/mL) to establish potency trends.

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., morpholino vs. pyridyl groups) and compare bioactivity against Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) strains .

- Statistical Validation : Use ANOVA or t-tests to assess significance between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.